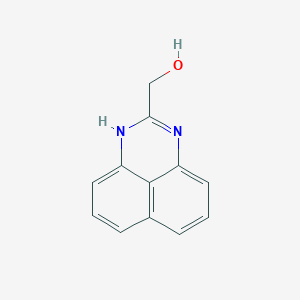

1H-perimidin-2-ylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-perimidin-2-ylmethanol is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis Overview

- Method : Typically involves the reaction of perimidine with formaldehyde or related aldehydes in the presence of suitable catalysts.

- Yield : High yields can be achieved under optimized conditions, often using eco-friendly solvents or methods.

Biological Applications

1H-Perimidin-2-ylmethanol has been investigated for several biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its derivatives have shown promise as antimicrobial agents and potential anticancer compounds.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. Studies have demonstrated:

- Mechanism : The compound may disrupt cellular processes in bacteria and fungi, leading to cell death.

- Effectiveness : Certain derivatives have shown activity comparable to standard antibiotics, making them candidates for further development in treating infections.

Anticancer Potential

Recent studies have focused on the anticancer properties of this compound derivatives:

- In vitro Studies : Compounds have been tested against several cancer cell lines, showing varying degrees of cytotoxicity.

- Mechanism of Action : Proposed mechanisms include the induction of apoptosis and inhibition of tumor growth factors.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of a synthesized derivative of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Toxicity Assessment

In another study, Wistar rats were administered varying doses of a derivative of this compound to assess toxicity. The No Observed Adverse Effect Level (NOAEL) was established at 7 mg/kg, with higher doses leading to observable toxic effects such as liver inflammation. This highlights the need for careful dosage consideration in therapeutic applications .

Industrial Applications

Beyond biological applications, this compound has potential uses in industrial chemistry:

- Dyes and Pigments : Its derivatives can be utilized in the formulation of dyes due to their vibrant colors and stability.

- Coordination Chemistry : The ability to form stable complexes with transition metals opens avenues for its use in catalysis and material science.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Hydroxymethyl Group

The hydroxymethyl group undergoes substitution reactions under acidic or catalytic conditions:

- Chlorination : Treatment with thionyl chloride (SOCl₂) converts the -CH₂OH group to -CH₂Cl, enabling further functionalization (e.g., alkylation or coupling reactions) .

- Esterification : Reacts with acyl chlorides or anhydrides to form esters. For example, reaction with acetyl chloride yields 1H-perimidin-2-ylmethyl acetate.

Example Reaction Pathway 1H Perimidin 2 ylmethanolSOCl22 Chloromethyl 1H perimidineR X2 Alkyl Aryl methyl 1H perimidine

Oxidation Reactions

The hydroxymethyl group is oxidized to a carbonyl group under mild conditions:

- Dess–Martin Periodinane (DMP) converts -CH₂OH to -CHO, forming 1H-perimidine-2-carbaldehyde .

- NaIO₄ in aqueous ethanol achieves similar oxidation, enabling subsequent condensation reactions .

Key Product :

| Product | Oxidizing Agent | Yield | Application |

|---|---|---|---|

| 1H-Perimidine-2-carbaldehyde | DMP | 85–92% | Intermediate for Schiff base synthesis |

Electrophilic Aromatic Substitution (EAS)

The perimidine core participates in EAS at positions 4 and 6 due to electron-deficient aromaticity:

- Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups, with regioselectivity confirmed by DFT calculations .

- Halogenation : Br₂/FeBr₃ selectively brominates the ring, producing 4-bromo-1H-perimidin-2-ylmethanol .

Theoretical Insights :

- Local reactivity descriptors (Fukui functions) predict preferential electrophilic attack at C4 (f⁺ = 0.152) and C6 (f⁺ = 0.138) .

- Substituents at position 2 reduce ring electron density, enhancing EAS reactivity .

Coordination Chemistry

The nitrogen atoms in the perimidine ring act as Lewis bases, forming complexes with transition metals:

- Pd(II) Complexes : Reaction with PdCl₂ yields square-planar complexes used in cross-coupling catalysis .

- Zn(II) Coordination : Binds Zn²⁺ via N1 and N3, with stability constants (log K) ranging from 4.2–5.8 .

Complex Stability :

| Metal Ion | Ligand Structure | log K | Geometry |

|---|---|---|---|

| Pd²⁺ | [Pd(Perimidine)Cl₂] | 6.7 | Square-planar |

| Zn²⁺ | [Zn(Perimidine)(H₂O)₂]²⁺ | 4.5 | Octahedral |

Condensation Reactions

The hydroxymethyl group participates in dehydrative condensation:

- Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imine-linked derivatives .

- Heterocycle Synthesis : Condensation with thiourea or hydrazines yields fused pyrimidine or triazine systems .

Example :1H Perimidin 2 ylmethanol+R NH2Δ2 R N CH 1H perimidine+H2O

Biological Derivatization

Structural analogs exhibit modified bioactivity:

- Methylation : N-Methylation at position 1 increases lipophilicity (log P from 1.2 to 2.8) and antimicrobial potency against S. aureus (MIC: 32 → 8 μg/mL) .

- Toxicity Profile : DL₅₀ values for derivatives range from 65–150 mg/kg (intraperitoneal, rats), with hepatotoxicity linked to oxidative stress .

Comparative Reactivity of Analogues

| Compound | Key Reaction | Outcome |

|---|---|---|

| 1-Methyl-1H-perimidin-2-ylmethanol | Esterification | Faster kinetics vs. parent compound |

| 4-(2,3-Dihydro-1H-perimidin-2-yl)phenol | Electrophilic bromination | Regioselectivity at C4 (95%) |

| 2-Amino-perimidine | Nucleophilic substitution | Enhanced reactivity at -NH₂ group |

Theoretical Mechanistic Studies

DFT calculations (B3LYP/6-311G(d,p)) reveal:

Propriétés

Numéro CAS |

20956-94-9 |

|---|---|

Formule moléculaire |

C12H10N2O |

Poids moléculaire |

198.22 g/mol |

Nom IUPAC |

1H-perimidin-2-ylmethanol |

InChI |

InChI=1S/C12H10N2O/c15-7-11-13-9-5-1-3-8-4-2-6-10(14-11)12(8)9/h1-6,15H,7H2,(H,13,14) |

Clé InChI |

JEZCQKKWTIYYMX-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)CO |

SMILES canonique |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.